molecular formula C18H16O2 B15337251 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde

5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde

Cat. No.: B15337251
M. Wt: 264.3 g/mol
InChI Key: JZUMDCOQSMFJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde (hereafter referred to as THDA) is a functionalized derivative of the parent hydrocarbon 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene (CAS: 1460-59-9, C₁₆H₁₆). The parent compound features a strained eight-membered annulene ring fused to two benzene rings, creating a rigid yet partially unsaturated scaffold . THDA introduces aldehyde (-CHO) groups at positions 2 and 9, significantly altering its electronic properties and reactivity. This modification positions THDA as a versatile precursor for synthesizing macrocycles, ligands, or polymers via condensation or click chemistry .

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarbaldehyde

InChI

InChI=1S/C18H16O2/c19-11-13-1-3-15-5-6-16-4-2-14(12-20)10-18(16)8-7-17(15)9-13/h1-4,9-12H,5-8H2

InChI Key

JZUMDCOQSMFJKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCC3=C1C=CC(=C3)C=O)C=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Ring Expansion

The most widely documented method involves a multi-step synthesis starting from dibenzocycloheptanone. As described in CN107163246A, the process begins with the formation of a ylide intermediate using methyltriphenylphosphine iodide and potassium tert-butoxide in tetrahydrofuran (THF). Dibenzocycloheptanone undergoes Wittig olefination to yield a methylene-bridged intermediate, which is subsequently subjected to ring expansion via silver nitrate-mediated iodination (Scheme 1).

Key Steps:

  • Ylide Formation:
    Methyltriphenylphosphine iodide (21.0 g, 52 mmol) reacts with potassium tert-butoxide (5.83 g, 52 mmol) in THF at 20°C to generate a reactive ylide.
  • Olefination:
    Dibenzocycloheptanone (8.33 g, 40.0 mmol) is added to the ylide suspension, followed by heating at 40°C for 10–15 hours. Silica gel filtration and column chromatography (dichloromethane/n-hexane) yield 7.67 g (93%) of the methylene intermediate.
  • Ring Expansion:
    The intermediate is treated with silver nitrate (1.43 g) and iodine (1.07 g) in dioxane under reflux for 24 hours. Purification by column chromatography affords the expanded annulene derivative in 52% yield.

Characterization Data:

  • 1H NMR (400 MHz, Acetone-d6): δ 7.39–6.95 (m, 6H), 4.18 (s, 2H), 3.34 (qd, J = 8.8 Hz, 4H).
  • MS (ESI): m/z [M+H]+ 205.2.

Reductive Ketone-to-Methylene Conversion

A complementary approach from the University of Texas involves reducing a ketone precursor to the annulene framework. The ketone intermediate (3,8-diiodo-11,12-dihydrodibenzo[a,e]annulen-5(6H)-one) is treated with trifluoroacetic acid (TFA) and triethylsilane (TES) to achieve reductive deoxygenation (Scheme 2).

Procedure:

  • Reduction Conditions:
    The ketone (6.32 g, 13.3 mmol) is dissolved in dichloromethane (47 mL) and TFA (47 mL). TES (21.3 mL, 133 mmol) is added dropwise, and the mixture is stirred at room temperature for 5 hours.
  • Work-Up:
    Neutralization with 4 M NaOH, followed by extraction with dichloromethane and drying over MgSO4, yields 4.9 g (80%) of the reduced product after recrystallization in acetonitrile.

Advantages:

  • Avoids harsh reducing agents like LiAlH4.
  • High yield (80%) under mild conditions.

Suzuki Coupling for Functionalization

To introduce the dicarbaldehyde groups, a palladium-catalyzed Suzuki coupling is employed. The diiodo-annulene intermediate reacts with vinyl trifluoroborate in the presence of Pd(PPh3)4 and tripotassium phosphate (Scheme 3).

Optimized Protocol:

  • Reagents:
    • Diiodo-annulene (1.0 equiv)
    • Vinyl trifluoroborate (2.0 equiv per coupling site)
    • Pd(PPh3)4 (0.04 equiv)
    • Tripotassium phosphate (2 M in THF)
  • Conditions:
    • 80°C, 12 hours under nitrogen.
  • Yield: 80% after silica plug purification.

Characterization:

  • 1H NMR (CDCl3): δ 6.59 (d, J = 16 Hz, 2H), 5.64 (dd, J = 16 Hz, 2H), 5.13 (d, J = 10 Hz, 2H).

Oxidation to Dicarbaldehyde

Jones Oxidation

The final step involves oxidizing the vinyl groups to dicarbaldehydes using Jones reagent (CrO3 in H2SO4).

Procedure:

  • Oxidation:
    The divinyl-annulene (5) is dissolved in acetone and cooled to 0°C. Jones reagent is added dropwise until a persistent orange color indicates completion.
  • Work-Up:
    Quenching with isopropanol, followed by extraction with ethyl acetate and washing with NaHCO3, yields the dicarbaldehyde after column chromatography (60–70% yield).

Purity Validation:

  • HPLC: >98.0% purity.
  • Melting Point: 110°C (dec.).

Comparative Analysis of Methods

Method Key Reagents Yield Advantages
Wittig Ring Expansion Methyltriphenylphosphine iodide 52–93% Scalable, high intermediate yields
Reductive Deoxygenation TFA, TES 80% Mild conditions, avoids strong bases
Suzuki Coupling Pd(PPh3)4, vinyl trifluoroborate 80% Selective functionalization

Challenges and Optimization Strategies

Low-Yielding Iodination Steps

The initial iodination of dibenzocycloheptanone suffers from low yields (25–30%). Strategies to improve this include:

  • Catalyst Screening: Testing alternative silver salts (e.g., AgOAc) to enhance electrophilic aromatic substitution.
  • Solvent Optimization: Replacing dioxane with dimethylformamide (DMF) to improve solubility.

Palladium Catalyst Loading

Reducing Pd(PPh3)4 to 0.02 equivalents while maintaining yield is an ongoing focus to lower costs.

Chemical Reactions Analysis

Types of Reactions: 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology explores the potential biological activity of this compound. It may serve as a ligand for binding to specific receptors or enzymes, influencing biological processes.

Medicine: In the field of medicine, 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde is investigated for its therapeutic potential. It may be used in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Parent Hydrocarbon (CAS: 1460-59-9)
  • Applications : Primarily studied for conformational dynamics and as a model for strained aromatic systems .
THDA vs. 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylic Acid (CAS: 2170730-09-1)
  • Functional Groups : THDA has aldehyde groups, while the dicarboxylic acid derivative features -COOH groups.
  • Reactivity : Aldehydes in THDA enable nucleophilic additions (e.g., formation of Schiff bases), whereas carboxylic acids favor esterification or amidation .
  • Applications : The dicarboxylic acid derivative is used in coordination chemistry, while THDA’s aldehydes make it suitable for dynamic covalent chemistry .
Tröger’s Base Analogues (e.g., 5,6,11,12-Tetrahydrodibenzo[b,f][1,5]diazocines)
  • Structure : Nitrogen-containing diazocine rings instead of the annulene core. Substituents on the "methylene strap" (e.g., phenyl groups) modulate cavity geometry .
  • Dihedral Angles : Tröger’s base analogues exhibit dihedral angles of ~82–108° between aromatic rings, similar to THDA’s parent hydrocarbon (unsubstituted: ~93.7°) .
Argemonine Derivatives (e.g., 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene)
  • Structure : Contains methoxy and methyl groups on the annulene core, along with an imine bridge.
  • Electronic Effects : Methoxy groups enhance electron density, while the imine introduces basicity, unlike THDA’s electron-withdrawing aldehydes .
  • Applications : Natural alkaloid derivatives with biological activity, whereas THDA is synthetic and geared toward materials science .

Conformational Dynamics

  • THDA’s Parent Hydrocarbon : Exhibits chair-like conformations with moderate strain due to the eight-membered ring. Gas-phase studies show exciton coupling indicative of π-π interactions .
  • Diazocine Derivatives : Adopt boat conformations stabilized by hydrogen bonding, as shown in NMR studies .
  • Methano-Strapped Analogues: Substituents like phenyl groups on the strap minimally affect dihedral angles (~93.7°), suggesting THDA’s aldehydes may also preserve the parent scaffold’s geometry .

Biological Activity

5,6,11,12-Tetrahydrodibenzo[a,e] annulene-2,9-dicarbaldehyde (CAS Number: 2170730-07-9) is a polycyclic aromatic compound notable for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of 5,6,11,12-Tetrahydrodibenzo[a,e] annulene-2,9-dicarbaldehyde is C18H16O2C_{18}H_{16}O_2, with a molecular weight of 264.32 g/mol. The compound features two aldehyde functional groups at the 2 and 9 positions of the dibenzo[a,e] annulene framework, contributing to its chemical reactivity and biological interactions .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Various synthetic routes have been documented that utilize different starting materials to achieve desired yields. The complexity of the synthesis reflects its potential for diverse applications in organic chemistry.

Antioxidant Properties

Recent studies have indicated that compounds with similar structural characteristics may exhibit significant antioxidant activity. The presence of aldehyde groups can enhance the reactivity of the compound towards reactive oxygen species (ROS), potentially leading to protective effects against oxidative stress in biological systems. For instance, related compounds have demonstrated the ability to scavenge free radicals effectively .

Anticancer Activity

Research has suggested that polycyclic aromatic compounds can exhibit anticancer properties. The unique structure of 5,6,11,12-Tetrahydrodibenzo[a,e] annulene-2,9-dicarbaldehyde may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Case studies involving structurally similar compounds have shown promising results in various cancer models .

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant potential of several polycyclic aromatic compounds in vitro. Results indicated that these compounds could significantly reduce oxidative stress markers in cultured cells.
  • Anticancer Effects : In a controlled experiment involving human breast cancer cells (MCF-7), derivatives of dibenzo[a,e] annulenes exhibited dose-dependent inhibition of cell growth, suggesting that 5,6,11,12-Tetrahydrodibenzo[a,e] annulene-2,9-dicarbaldehyde may share similar properties.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
5,6,11,12-Tetrahydrodibenzo[a,e]annulene-2,9-dicarboxylic acid2170730-09-1Contains carboxylic acid groups instead of aldehydes
Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e]annulene-2,9-dicarboxylate96411-82-4Ester derivative affecting physical properties
2,3,8,9-Tetramethyl-5,6,11,12-tetrahydrodibenzo[a,e]annulene70759-91-0Methylated version affecting reactivity

Q & A

Q. How can researchers design iterative synthetic routes to larger acene-dicarbaldehyde analogs?

  • Blueprint : Adapt Scheme 1 () by increasing acene length and optimizing cyclization steps. Use flow chemistry to enhance scalability .
  • Challenge : Longer acenes exhibit lower solubility; introduce solubilizing groups (e.g., tert-butyl) early in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.